molecular formula C75H98N14O15S2 B10848239 Des-AA1,2,5-[(NalphaMe)Cys3,D-Trp8,IAmp9]SRIF

Des-AA1,2,5-[(NalphaMe)Cys3,D-Trp8,IAmp9]SRIF

Cat. No.: B10848239
M. Wt: 1499.8 g/mol
InChI Key: TUTDPAIJDZFFHJ-NLGCSLGGSA-N
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Description

Des-AA1,2,5-[(NalphaMe)Cys3,D-Trp8,IAmp9]SRIF is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is specifically designed to interact with somatostatin receptors, particularly somatostatin receptor type 1 (SSTR1), and has been studied for its potential therapeutic applications .

Preparation Methods

The synthesis of Des-AA1,2,5-[(NalphaMe)Cys3,D-Trp8,IAmp9]SRIF involves multiple steps, including the incorporation of N-methyl amino acids to enhance the compound’s stability and selectivity. The synthetic route typically involves solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The reaction conditions often include the use of coupling reagents like HBTU or DIC, and protecting groups such as Fmoc to prevent unwanted side reactions .

Chemical Reactions Analysis

Des-AA1,2,5-[(NalphaMe)Cys3,D-Trp8,IAmp9]SRIF undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Des-AA1,2,5-[(NalphaMe)Cys3,D-Trp8,IAmp9]SRIF has several scientific research applications:

Mechanism of Action

Des-AA1,2,5-[(NalphaMe)Cys3,D-Trp8,IAmp9]SRIF exerts its effects by binding to somatostatin receptors, particularly SSTR1. This binding inhibits the activity of adenylyl cyclase, reducing the levels of cyclic AMP (cAMP) in the cell. The compound also stimulates phosphotyrosine phosphatase and the Na+/H+ exchanger, leading to various downstream effects that regulate hormone secretion and cell proliferation .

Comparison with Similar Compounds

Des-AA1,2,5-[(NalphaMe)Cys3,D-Trp8,IAmp9]SRIF is unique due to its specific modifications, such as the incorporation of N-methyl amino acids, which enhance its stability and selectivity. Similar compounds include:

These comparisons highlight the importance of specific amino acid substitutions in determining the biological activity and therapeutic potential of somatostatin analogs.

Properties

Molecular Formula

C75H98N14O15S2

Molecular Weight

1499.8 g/mol

IUPAC Name

(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-34-(methylamino)-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid

InChI

InChI=1S/C75H98N14O15S2/c1-43(2)78-38-50-30-28-49(29-31-50)36-57-69(97)88-63(44(3)91)73(101)85-58(35-48-23-13-8-14-24-48)70(98)89-64(45(4)92)74(102)86-60(40-90)71(99)87-62(75(103)104)42-106-105-41-61(77-5)72(100)80-54(27-17-18-32-76)65(93)81-55(33-46-19-9-6-10-20-46)66(94)82-56(34-47-21-11-7-12-22-47)67(95)84-59(68(96)83-57)37-51-39-79-53-26-16-15-25-52(51)53/h6-16,19-26,28-31,39,43-45,54-64,77-79,90-92H,17-18,27,32-38,40-42,76H2,1-5H3,(H,80,100)(H,81,93)(H,82,94)(H,83,96)(H,84,95)(H,85,101)(H,86,102)(H,87,99)(H,88,97)(H,89,98)(H,103,104)/t44-,45-,54-,55-,56+,57+,58+,59+,60+,61-,62+,63-,64-/m1/s1

InChI Key

TUTDPAIJDZFFHJ-NLGCSLGGSA-N

Isomeric SMILES

C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)CNC(C)C)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)NC)C(=O)O)CO)[C@@H](C)O)CC7=CC=CC=C7)O

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)NC)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)C(C)O

Origin of Product

United States

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